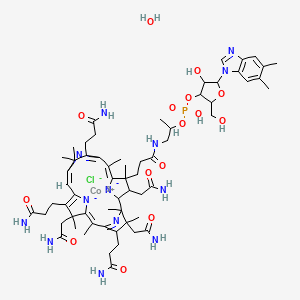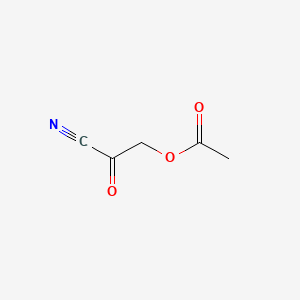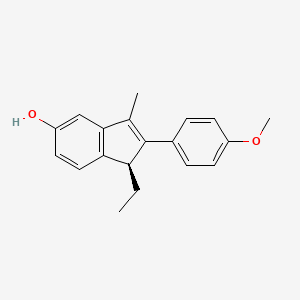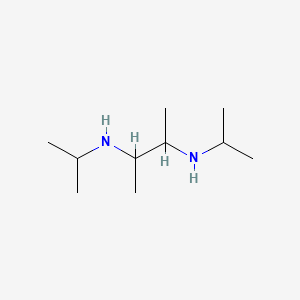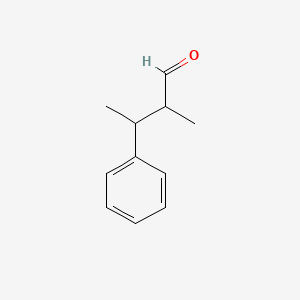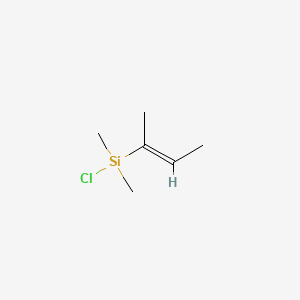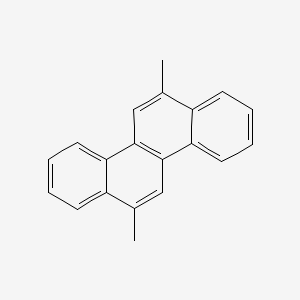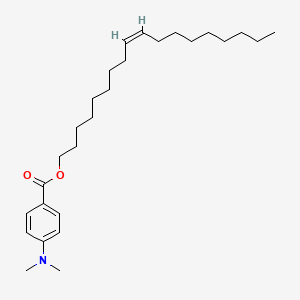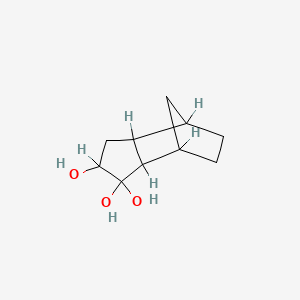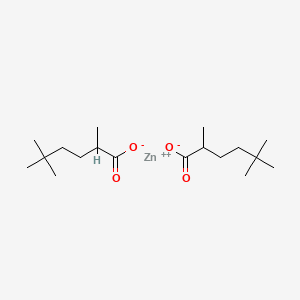
Zinc 2,5,5-trimethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a zinc salt of 2,5,5-trimethylhexanoic acid and is used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc 2,5,5-trimethylhexanoate typically involves the reaction of zinc oxide or zinc acetate with 2,5,5-trimethylhexanoic acid. The reaction is usually carried out in an organic solvent such as toluene or xylene under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where zinc oxide is reacted with 2,5,5-trimethylhexanoic acid in large reactors. The product is then separated and purified using techniques such as distillation or crystallization to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can be reduced to its constituent zinc and organic components under specific conditions.
Substitution: The compound can participate in substitution reactions where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Metal salts such as copper sulfate or iron chloride in aqueous or organic solvents.
Major Products Formed:
Oxidation: Zinc oxide and oxidized organic by-products.
Reduction: Elemental zinc and 2,5,5-trimethylhexanoic acid.
Substitution: New metal salts of 2,5,5-trimethylhexanoic acid and zinc salts of the substituting metal.
Scientific Research Applications
Zinc 2,5,5-trimethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, particularly in zinc metabolism and enzyme function.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and as a stabilizer in plastics
Mechanism of Action
The mechanism of action of zinc 2,5,5-trimethylhexanoate involves the release of zinc ions, which can interact with various molecular targets. Zinc ions play a crucial role in enzyme catalysis, protein structure stabilization, and cellular signaling pathways. The compound’s effects are mediated through its ability to donate zinc ions, which can then participate in biochemical reactions and regulatory processes .
Comparison with Similar Compounds
- Zinc acetate
- Zinc stearate
- Zinc oxide
Comparison:
Zinc acetate: Similar in that it is a zinc salt, but it has different solubility and reactivity properties.
Zinc stearate: Used primarily as a lubricant and release agent, whereas zinc 2,5,5-trimethylhexanoate is more commonly used in catalysis and stabilization.
This compound stands out due to its specific applications in catalysis and stabilization, making it a valuable compound in both research and industry.
Properties
CAS No. |
84215-42-9 |
|---|---|
Molecular Formula |
C18H34O4Zn |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
zinc;2,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Zn/c2*1-7(8(10)11)5-6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
OVFCAWFVCNJLFR-UHFFFAOYSA-L |
Canonical SMILES |
CC(CCC(C)(C)C)C(=O)[O-].CC(CCC(C)(C)C)C(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


